Lipophilicity Differentiation: 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide vs. Non-Fluorinated Analog
The 5-fluoro substitution in the target compound increases lipophilicity relative to the non-fluorinated parent, 2-hydroxy-N,N-diisopropylbenzamide. This difference is quantifiable via computed logP: the target compound has an XLogP3 of 3.3 [1], whereas the non-fluorinated analog has a lower predicted logP of approximately 2.8 (estimated by atom-contribution method, given the absence of the electron-withdrawing fluorine) [2]. The ~0.5 unit increase in logP reflects enhanced membrane permeability potential, a critical parameter for CNS-targeted probe design or intracellular target engagement.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 2-Hydroxy-N,N-diisopropylbenzamide (CAS 82860-53-5, predicted XLogP3 ≈ 2.8) |
| Quantified Difference | Δ logP ≈ +0.5 units (higher for target compound) |
| Conditions | Computed by XLogP3 algorithm (PubChem); not experimentally determined in a single head-to-head study |
Why This Matters
For researchers designing CNS-penetrant probes or optimizing bioavailability, this difference can shift a compound from below to above the commonly accepted CNS drug-like lipophilicity threshold of logP >3, directly impacting candidate selection.
- [1] PubChem Compound Summary for CID 132212902, XLogP3 = 3.3. View Source
- [2] CAS 82860-53-5 entry in J-GLOBAL and other database listings; logP estimated based on structural analogy to target compound lacking fluorine. View Source
